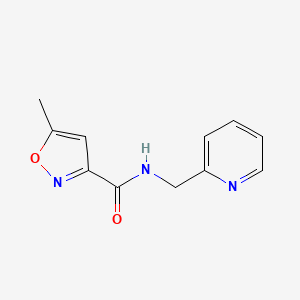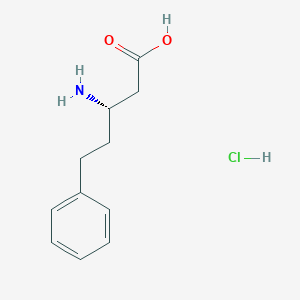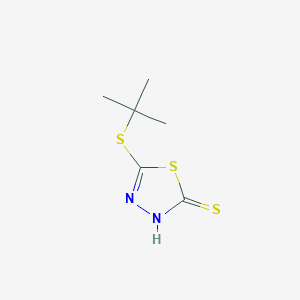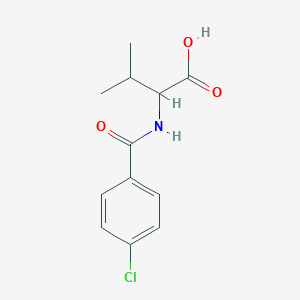
5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Overview
Description
5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide: is a heterocyclic compound that contains both pyridine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the pyridin-2-ylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a 2-aminopyridine derivative with an α-haloketone can lead to the formation of the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, it may be used to study the interactions of heterocyclic compounds with various biological targets, including enzymes and receptors.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions or other binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 5-methyl-N-(pyridin-2-ylmethyl)-4,5-dihydrothiazol-2-amine
- 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
Comparison: Compared to similar compounds, 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both pyridine and oxazole rings, which can confer distinct electronic and steric properties. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for drug discovery and other applications .
Properties
IUPAC Name |
5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(14-16-8)11(15)13-7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXGWHBLKMBORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388027 | |
| Record name | 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830343-83-4 | |
| Record name | 5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(Dibutylamino)thioxomethyl]-benzamide](/img/structure/B1620797.png)





![{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanol](/img/structure/B1620806.png)

![benzyl N-[1-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate](/img/structure/B1620812.png)


